(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hcl
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Overview
Description
(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with a bromine atom and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylacetophenone.
Reduction: The brominated product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-ol.
Amination: The alcohol is converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can be used under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: De-brominated amine.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Chloro-3-methylphenyl)-2-methylpropan-1-amine hydrochloride
- (S)-1-(4-Fluoro-3-methylphenyl)-2-methylpropan-1-amine hydrochloride
- (S)-1-(4-Iodo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride
Uniqueness
(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical properties and biological activity.
Properties
CAS No. |
2250243-70-8 |
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Molecular Formula |
C11H17BrClN |
Molecular Weight |
278.61 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16BrN.ClH/c1-7(2)11(13)9-4-5-10(12)8(3)6-9;/h4-7,11H,13H2,1-3H3;1H/t11-;/m0./s1 |
InChI Key |
IOTJSNSSZQIGDM-MERQFXBCSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C(C)C)N)Br.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)C)N)Br.Cl |
Origin of Product |
United States |
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